molecular formula C19H22FN3O3S B2376727 2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide CAS No. 897612-10-1

2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide

Cat. No.: B2376727
CAS No.: 897612-10-1
M. Wt: 391.46
InChI Key: ZBMFKMOZYLVOGM-UHFFFAOYSA-N
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Description

2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is a chemical compound with the molecular formula C19H22FN3O3S . It has a molecular weight of 391.46. This compound is available from various suppliers .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide core with a fluorine atom at the 2-position. The amide nitrogen is connected to an ethylsulfonyl group, which is further connected to a phenylpiperazine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 327.4 g/mol, a XLogP3-AA of 2.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 5, an exact mass of 327.17469050 g/mol, a monoisotopic mass of 327.17469050 g/mol, a topological polar surface area of 35.6 Ų, a heavy atom count of 24, a formal charge of 0, and a complexity of 384 .

Scientific Research Applications

Pharmacological Activity and Receptor Interactions

The compound "2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide" and its analogues have been studied for their potential antipsychotic properties. These compounds exhibit dopamine antagonistic activity, which is crucial in treating psychiatric disorders such as schizophrenia. For instance, certain analogues have shown enhanced potency in both in vitro and in vivo settings compared to their parent compounds. Their activity involves strong sodium-dependent binding to dopamine D-2 receptors, indicating a specific receptor interaction mechanism that could be beneficial in minimizing the extrapyramidal side effects common with many antipsychotics (I. van Wijngaarden et al., 1987).

Chemical Properties and Synthesis

The introduction of fluorine atoms into organic molecules, including "this compound", significantly alters their chemical and biological properties. Fluorination has been shown to affect the activity and selectivity of compounds, enhancing their therapeutic potential. For example, fluorinated derivatives have displayed increased herbicidal activity and improved pharmacokinetic profiles, indicating the importance of fluorine in drug development and agricultural chemistry (G. Hamprecht et al., 2004).

Antimicrobial and Antifungal Activity

Fluorinated compounds, including those related to "this compound", have been explored for their antimicrobial and antifungal activities. The introduction of fluorine atoms and the modification of benzamide structures have led to compounds with potent activity against a range of fungi and Gram-positive microorganisms. This suggests potential applications in developing new antimicrobial agents that could address the growing concern of antibiotic resistance (M. Carmellino et al., 1994).

Inhibition of Enzymatic Activity

Studies have also focused on the inhibitory effects of sulfonamide derivatives on carbonic anhydrase (CA), an enzyme involved in various physiological processes. Derivatives of "this compound" have shown potent inhibitory activity against human isoforms of carbonic anhydrase, suggesting therapeutic potential in treating disorders related to dysregulated CA activity, such as glaucoma and certain neurological disorders (S. Bilginer et al., 2019).

Properties

IUPAC Name

2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3S/c20-18-9-5-4-8-17(18)19(24)21-10-15-27(25,26)23-13-11-22(12-14-23)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMFKMOZYLVOGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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